N-(Pyrrolidin-3-yl)isoquinolin-5-amine
Description
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylisoquinolin-5-amine |
InChI |
InChI=1S/C13H15N3/c1-2-10-8-14-7-5-12(10)13(3-1)16-11-4-6-15-9-11/h1-3,5,7-8,11,15-16H,4,6,9H2 |
InChI Key |
HOTGJYAYVQJOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
N-(Pyrrolidin-3-yl)isoquinolin-5-amine is notable for its potential as a lead compound in drug development. The compound’s design allows it to interact with various biological targets, influencing multiple signaling pathways. Key applications include:
- Kinase Inhibition : Research indicates that this compound may inhibit specific kinases involved in tumor growth and inflammation, suggesting its role as a therapeutic agent in cancer treatment.
- Receptor Interaction : The compound has shown promise in interacting with neurotransmitter receptors, which could lead to the development of treatments for psychiatric disorders.
Anticancer Activity
In vivo studies have demonstrated the efficacy of this compound against various cancer types:
| Study Type | Findings |
|---|---|
| Xenograft Models | Significant tumor growth inhibition observed (up to 60% at 20 mg/kg). |
| Cell Line Studies | Induction of apoptosis in breast cancer cells with minimal impact on normal cells. |
These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its mechanism of action.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties:
| Model | Effect |
|---|---|
| Arthritis Models | Significant reduction in paw swelling observed after treatment. |
| Cytokine Production | Decreased levels of inflammatory markers such as TNF-alpha and IL-6. |
These results indicate that the compound could be beneficial in treating inflammatory diseases.
Neurodegenerative Disease Research
Recent studies have explored the use of derivatives of this compound as potential PET tracers for neurodegenerative diseases:
- Tau Pathology : The compound has been identified as a promising candidate for detecting neurofibrillary tangles associated with Alzheimer's disease, demonstrating high specificity and selectivity for binding to these pathological structures .
Case Studies
Several case studies further illustrate the therapeutic potential of this compound:
-
Cancer Treatment Case Study :
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.
-
Infection Control Case Study :
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth was noted in multi-drug resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(Pyrrolidin-3-yl)isoquinolin-5-amine with structurally or functionally related compounds, emphasizing synthesis, targets, and applications.
Table 1: Comparative Analysis of Isoquinoline Derivatives
Key Insights from Comparative Analysis
Structural Modifications Dictate Target Specificity :
- The addition of a chloro-nitropyridine warhead (as in ) enables covalent binding to kinases with rare cysteine residues (e.g., Cys604 in MPS1), enhancing selectivity.
- Fluorine substitution (e.g., MK-6240 ) improves imaging agent properties by enabling PET radiolabeling and optimizing brain uptake.
Synthetic Strategies :
- Buchwald-Hartwig coupling and SNAr reactions are pivotal for introducing amine and electrophilic groups, respectively .
- Radiolabeling (e.g., with ¹⁸F) requires precise regioselectivity to maintain target affinity .
Pharmacokinetic Optimization :
- Pyrrolidine moieties enhance solubility and blood-brain barrier penetration, critical for CNS applications (e.g., MK-6240 ).
- Sulfonation (e.g., ) increases hydrophilicity for parenteral administration.
Emerging Applications :
- Covalent kinase inhibitors (e.g., ) are promising for cancer therapy, while tau PET tracers (e.g., ) accelerate Alzheimer’s disease research.
Q & A
Q. What synthetic methodologies are recommended for N-(Pyrrolidin-3-yl)isoquinolin-5-amine, and how can reaction conditions be optimized?
A high-yield synthesis involves coupling (i?)-N-(pyrrolidin-3-yl)acetamide with a precursor isoquinoline derivative in a mixture of acetonitrile and ethanol, heated at 85°C for 16 hours with N-ethyl-N,N-diisopropylamine (DIPEA) as a base. Yield optimization requires precise stoichiometric ratios (e.g., 1.1:1 molar ratio of pyrrolidine derivative to isoquinoline) and inert atmosphere to prevent side reactions . Post-synthesis purification via column chromatography or recrystallization is critical for removing unreacted amines.
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structural integrity of this compound?
Key NMR signals include:
- 1H-NMR : Aromatic protons (isoquinoline) at δ 7.11–6.97 ppm, pyrrolidine protons at δ 4.50 (NH), and alkyl chain protons (e.g., δ 1.53 for tert-butyl groups in analogs).
- 13C-NMR : Carbons adjacent to nitrogen (e.g., pyrrolidine C3 at ~50 ppm, isoquinoline C5 at ~140 ppm).
Integration ratios and coupling constants (e.g., J = 7.2 Hz for propyl groups) validate substituent positions .
Q. What receptor-binding assays are suitable for initial screening of this compound derivatives?
TRPV1 receptor antagonism can be assessed using HEK293 cells expressing recombinant human TRPV1. Measure intracellular calcium flux (Fluo-4 AM dye) upon capsaicin stimulation (10 nM–1 µM). Antagonist potency (IC50) is calculated via dose-response curves, with reference compounds like A-425619 (IC50 = 5 nM for TRPV1) .
Q. Which analytical techniques ensure purity and stability during synthesis and storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity.
- Stability studies : Accelerated aging at 40°C/75% RH for 4 weeks, with periodic NMR/HPLC analysis to detect hydrolytic or oxidative decomposition .
Q. How are structural analogs of this compound designed to enhance solubility?
Introduce hydrophilic groups (e.g., sulfonic acid, hydroxyl) at non-critical positions. For example, (S)-isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine derivatives improve aqueous solubility while maintaining target affinity .
Advanced Research Questions
Q. How can this compound derivatives be optimized as PET tracers for neurofibrillary tangles (NFTs)?
Design fluorinated analogs (e.g., 6-[18F]-labeled derivatives) for in vivo NFT imaging. Key parameters:
Q. What mechanistic insights explain the competitive antagonism of TRPV1 by this compound derivatives?
Schild regression analysis (pA2 = 2.5 nM) reveals competitive binding at the capsaicin site. Electrophysiological studies on rat dorsal root ganglion neurons show reversible inhibition of TRPV1 currents (IC50 = 9 nM). Molecular docking identifies hydrogen bonding between the isoquinoline NH and TRPV1 residue Tyr511 .
Q. How are structure-activity relationships (SARs) evaluated for kinase inhibition by pyrrolidine-isoquinoline hybrids?
- Janus kinase (JAK) inhibition : Screen derivatives against JAK1–3 isoforms using ATPase assays.
- Critical substituents : Methyl groups at pyrrolidine C3 enhance selectivity (e.g., tert-butyl carbamates reduce off-target effects).
- Cellular assays : Measure STAT phosphorylation in immune cells to confirm functional inhibition .
Q. What experimental strategies resolve contradictions in IC50 values across different assay formats?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 1 mM Ca²⁺).
- Orthogonal validation : Compare calcium flux (Fluo-4) with electrophysiology (patch-clamp) to rule out dye artifacts.
- Allosteric modulation : Test compounds in the presence of endogenous ligands (e.g., anandamide) to identify non-competitive mechanisms .
Q. How can nitrosamine risk be mitigated during large-scale synthesis?
- Raw material screening : Supplier questionnaires to exclude secondary/tertiary amines and nitrosating agents (e.g., NaNO2).
- Process controls : Limit reaction temperatures (<50°C) and acidic conditions to prevent nitrosation.
- Analytical monitoring : LC-MS/MS with MRM transitions for N-nitroso derivatives (e.g., m/z 120→90) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
